molecular formula C8H10N2O3 B2650076 4-(Prop-2-ynoyl)morpholine-2-carboxamide CAS No. 1864960-49-5

4-(Prop-2-ynoyl)morpholine-2-carboxamide

Cat. No.: B2650076
CAS No.: 1864960-49-5
M. Wt: 182.179
InChI Key: CSUQPGSRIAZAGW-UHFFFAOYSA-N
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Description

4-(Prop-2-ynoyl)morpholine-2-carboxamide is a synthetic heterocyclic compound featuring a morpholine ring substituted at the 2-position with a carboxamide group and at the 4-position with a prop-2-ynoyl (propargyl ketone) moiety. This structure confers unique physicochemical properties, including moderate hydrophilicity from the morpholine ring, hydrogen-bonding capacity via the carboxamide, and electrophilic reactivity from the terminal alkyne.

Properties

IUPAC Name

4-prop-2-ynoylmorpholine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-7(11)10-3-4-13-6(5-10)8(9)12/h1,6H,3-5H2,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUQPGSRIAZAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)N1CCOC(C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-ynoyl)morpholine-2-carboxamide typically involves the reaction of morpholine with prop-2-ynoic acid or its derivatives. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the morpholine and the prop-2-ynoyl group. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-ynoyl)morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-ynoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Mechanism of Action

The mechanism by which 4-(Prop-2-ynoyl)morpholine-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituents/Modifications Key Properties/Applications Evidence Source
4-(Prop-2-ynoyl)morpholine-2-carboxamide 4-prop-2-ynoyl, 2-carboxamide High reactivity (alkyne), potential covalent binding N/A (Target)
trans-4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxo morpholine-2-carboxamide 4-methyl, 3-pyrazolyl, 5-oxo Likely protease inhibition; enhanced steric bulk
(2R)-4-(Propan-2-yl)morpholine-2-carboxamide (Compound 106) 4-isopropyl, stereospecific R-configuration Non-covalent 3C-like protease inhibition
4-(2-Iodophenyl)quinoline-2-N-morpholinecarboxamide (31) Quinoline core, 2-iodophenyl Radioimaging candidate; heavy atom for crystallography
4-(2-Methylpropyl)morpholine-2-carboxamide (AM-2270) 4-isobutyl Reduced reactivity; hydrophobic interactions

Key Observations :

  • Reactivity: The prop-2-ynoyl group in the target compound introduces a terminal alkyne, enabling click chemistry (e.g., Huisgen cycloaddition) or covalent interactions with biological targets (e.g., cysteine residues). This contrasts with the inert isopropyl (Compound 106) or isobutyl (AM-2270) groups .
  • Biological Activity: Analogs like Compound 106 target proteases via non-covalent interactions, whereas the target compound’s alkyne may facilitate irreversible inhibition through Michael addition .

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